9-O-Demethylmaritidine

Chemical Structure Molecular Descriptors Natural Product Chemistry

9-O-Demethylmaritidine (CAS 120139-66-4) is an isoquinoline alkaloid belonging to the phenanthridine class of Amaryllidaceae alkaloids, first isolated and structurally elucidated from *Narcissus radinganorum*. Its natural occurrence has also been confirmed in *Narcissus pseudonarcissus*, *Narcissus hispanicus*, and *Narcissus confusus*.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
CAS No. 120139-66-4
Cat. No. B058482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Demethylmaritidine
CAS120139-66-4
Synonyms9-O-demethyl-maritidine
9-O-demethylmaritidine
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)O
InChIInChI=1S/C16H19NO3/c1-20-14-6-10-9-17-5-4-16(12(10)8-13(14)19)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16?/m1/s1
InChIKeyHMGRRBMNYQOSEF-LKCRCUOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-O-Demethylmaritidine: Structural Identity and Natural Occurrence in Amaryllidaceae Species


9-O-Demethylmaritidine (CAS 120139-66-4) is an isoquinoline alkaloid belonging to the phenanthridine class of Amaryllidaceae alkaloids, first isolated and structurally elucidated from *Narcissus radinganorum* . Its natural occurrence has also been confirmed in *Narcissus pseudonarcissus*, *Narcissus hispanicus*, and *Narcissus confusus* . The compound has a molecular weight of 273.33 g/mol and the formula C16H19NO3 .

Why Amaryllidaceae Phenanthridine Analogs Cannot Substitute for 9-O-Demethylmaritidine


The 9-O-demethylmaritidine scaffold features a specific hydroxyl substitution pattern on the phenanthridine skeleton that distinguishes it from its closest analogs, such as maritidine and 8-O-demethylmaritidine. While these compounds share a core structure, differences in the number and position of O-methyl and O-demethyl groups fundamentally alter their molecular descriptors and have been shown to yield completely different biological activity profiles in enzyme inhibition and receptor binding assays . Substituting with a methylated analog can lead to a loss of specific hydrogen-bond donor capacity, altering target engagement and pharmacological selectivity .

Head-to-Head and Cross-Study Differentiation Data for 9-O-Demethylmaritidine


Structural Differentiation: Molecular Weight and Hydrogen Bond Donor Capacity vs. Maritidine

9-O-Demethylmaritidine differs from its close analog maritidine by the absence of a methyl group at position 3 of the phenanthridine core, resulting in a free hydroxyl group. This yields a molecular weight of 273.33 g/mol for 9-O-demethylmaritidine , compared to 287.36 g/mol for maritidine . The presence of an additional hydrogen bond donor (HBD) in 9-O-demethylmaritidine (total 2 HBDs) versus maritidine (1 HBD) alters its predicted polarity and ability to interact with biological targets via hydrogen bonding .

Chemical Structure Molecular Descriptors Natural Product Chemistry

Regioisomeric Selectivity: Divergent AChE Inhibition for O-Demethylmaritidine Isomers

The position of demethylation on the maritidine scaffold critically determines acetylcholinesterase (AChE) inhibitory potency. The 8-O-demethyl regioisomer shows an IC50 of 28.0 ± 0.9 µM against human AChE (HuAChE) , whereas maritidine itself has been reported to show no significant AChE inhibition in some QSAR studies . Although direct IC50 data for the 9-O-demethyl regioisomer is not yet published, this regioisomer shift represents a different spatial orientation of the free hydroxyl group, which is predicted to alter enzyme active site interactions based on molecular docking studies of related phenanthridine compounds .

Cholinesterase Inhibition Alzheimer's Disease Regioisomer Activity

Serotonin Transporter Affinity: Divergent Activity Profile Compared to Maritidine

Maritidine and its O-methylated derivative show affinity to the serotonin reuptake transport protein (SERT), making them potential modulators of serotonergic signaling . The demethylated analog 9-O-demethylmaritidine has a different substitution pattern that is predicted to alter its binding to monoamine transporters based on structure-activity relationships established for the phenanthridine class . The differential serotonin transporter affinity between O-methylated and O-demethylated maritidine analogs suggests distinct pharmacological profiles, though direct quantitative binding data for 9-O-demethylmaritidine is currently absent.

Serotonin Transporter Neurotransmitter Reuptake CNS Target

Derivatization Potential: A Superior Scaffold for Acetylated Cholinesterase Inhibitors

9-O-Demethylmaritidine serves as a direct biosynthetic precursor for two novel acetylated derivatives with demonstrated dual cholinesterase inhibitory activity: 3,11-O-diacetyl-9-O-demethylmaritidine and 11-O-acetyl-9-O-demethylmaritidine. These derivatives were isolated from *Galanthus fosteri* and their structures were elucidated, with cholinesterase inhibition testing performed on the isolated compounds . This is in contrast to maritidine, which has not been reported to form analogous acetylated derivatives with cholinesterase activity, highlighting a unique derivatization path for the 9-O-demethyl scaffold.

Semisynthetic Derivatives Acetylcholinesterase Medicinal Chemistry

Optimal Application Scenarios for 9-O-Demethylmaritidine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Amaryllidaceae Phenanthridines

The unique O-demethyl substitution pattern at position 9, compared to the 3-O-methyl of maritidine, makes 9-O-demethylmaritidine an essential compound for systematic SAR investigations into how hydroxyl group placement affects biological target engagement. It serves as a key reference material alongside maritidine and 8-O-demethylmaritidine to complete a regioisomeric set . Its lower molecular weight and additional hydrogen bond donor capacity provide a differentiated physicochemical profile for testing correlations with membrane permeability and target selectivity .

Semisynthetic Derivatization for Cholinesterase Inhibitor Development

9-O-Demethylmaritidine is the direct precursor for acetylated derivatives (e.g., 11-O-acetyl-9-O-demethylmaritidine) that have shown cholinesterase inhibitory activity . Research groups focused on developing novel Alzheimer's disease therapeutics should procure this scaffold for regioselective acetylation and other functionalization reactions, which are not possible with the fully methylated maritidine .

Investigation of Non-AChE Neurotransmitter Targets

Given that its regioisomer 8-O-demethylmaritidine is an active AChE inhibitor (IC50 28.0 µM) while maritidine is not , and that O-methylated analogs target the serotonin transporter , 9-O-demethylmaritidine is a critical missing piece for mapping the full neurotransmitter target profile of this alkaloid class. It is ideal for screening against GABA-A, serotonin, and butyrylcholinesterase targets to define its polypharmacology.

Natural Product Discovery and Chemotaxonomic Studies

As a compound identified in multiple *Narcissus* species, 9-O-demethylmaritidine serves as a chemotaxonomic marker for the genus *Narcissus* . Analytical laboratories requiring a certified reference standard for LC-MS or GC-MS profiling of Amaryllidaceae extracts can use this compound for qualitative and quantitative method validation, differentiating it from more ubiquitous alkaloids like galanthamine or lycorine .

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